

A Comparative Spectroscopic Analysis of 1H- and 2H-Benzotriazole Isomers

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Compound of Interest

Compound Name: *2H-benzotriazole-4-carboxylic acid*

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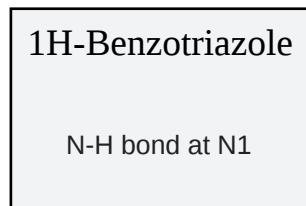
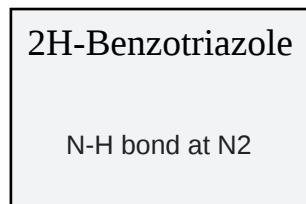
A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of 1H- and 2H-benzotriazole tautomers, supported by experimental data and methodologies.

The two tautomeric forms of benzotriazole, 1H-benzotriazole and 2H-benzotriazole, exhibit subtle yet significant differences in their spectroscopic properties. These distinctions are crucial for their characterization, differentiation, and for understanding their interactions in various chemical and biological systems. This guide provides a comprehensive comparison of the spectroscopic profiles of these two isomers, focusing on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Structural Isomers

The key difference between the two isomers lies in the position of the hydrogen atom on the triazole ring. In 1H-benzotriazole, the proton is attached to the N1 nitrogen atom, whereas in 2H-benzotriazole, it is bonded to the N2 nitrogen atom. This structural variance leads to differences in electron distribution and molecular symmetry, which are reflected in their respective spectra. It is generally agreed that the 1H-substituted form is predominant in the solid state and in solution, while the proportion of the 2H-tautomer increases in the gas phase.

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Tautomeric equilibrium between 1H- and 2H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the 1H- and 2H-benzotriazole isomers. The chemical shifts of the protons and carbon atoms are sensitive to the electronic environment, which is altered by the position of the N-H proton.

¹H NMR Spectroscopy

In ¹H NMR, the symmetry of the 2H-isomer results in a simpler spectrum compared to the 1H-isomer. The 1H-tautomer displays a more complex splitting pattern for the aromatic protons due to its lower symmetry.

Proton	1H-Benzotriazole Chemical Shift (δ, ppm)	2H-Benzotriazole Chemical Shift (δ, ppm)
H4/H7	7.95	~7.8 (multiplet)
H5/H6	7.47	~7.3 (multiplet)
N-H	~16.0	Not explicitly reported, expected to be broad

Note: Data for 1H-benzotriazole is from typical spectra in CDCl_3 .^[3] Data for 2H-benzotriazole is estimated based on substituted analogs and theoretical calculations due to its lower stability in solution.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of the more symmetrical 2H-benzotriazole is expected to show fewer signals than that of the 1H-isomer.

Carbon	1H-Benzotriazole Chemical Shift (δ , ppm)	2H-Benzotriazole Chemical Shift (δ , ppm)
C4/C7	114.95	Not explicitly reported
C5/C6	126.11	Not explicitly reported
C3a/C7a	138.92	Not explicitly reported

Note: Data for 1H-benzotriazole is from a spectrum in CDCl_3 .^{[4][5]} Specific experimental data for the ¹³C NMR of the 2H-isomer is scarce in readily available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the benzotriazole isomers give rise to distinct UV-Vis absorption spectra. These differences can be exploited for quantitative analysis and for studying the tautomeric equilibrium under various conditions.

The 1H-benzotriazole isomer typically exhibits two main absorption peaks, whereas the 2H-benzotriazole isomer is reported to have a single theoretical absorption maximum around 273 nm.^[6] The position and intensity of these bands can be influenced by the solvent and pH of the medium.^[6] For instance, in alkaline environments, the equilibrium may shift, favoring the formation of one tautomer over the other.^[6]

Isomer	Absorption Maxima (λ_{max} , nm)
1H-Benzotriazole	~255 and ~275
2H-Benzotriazole	~273 (theoretical)

Note: Experimental λ_{max} can vary with solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for probing the N-H stretching vibrations, which differ between the two tautomers.

In the gas phase, the N-H stretching vibration for the 1H-tautomer is observed at a slightly higher frequency compared to the 2H-tautomer.^[7] Theoretical calculations also support this trend, with the fused benzene ring causing a shift to higher frequencies for the N-H stretching mode in both benzotriazole isomers compared to 1,2,3-triazole.^[8]

Vibrational Mode	1H-Benzotriazole (cm ⁻¹)	2H-Benzotriazole (cm ⁻¹)
N-H Stretch (Gas Phase)	3511	3489

Data obtained from gas-phase FTIR spectroscopy.^[7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzotriazole isomers.

NMR Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the benzotriazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra at room temperature. For the ¹H spectrum, typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, proton decoupling is typically used.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

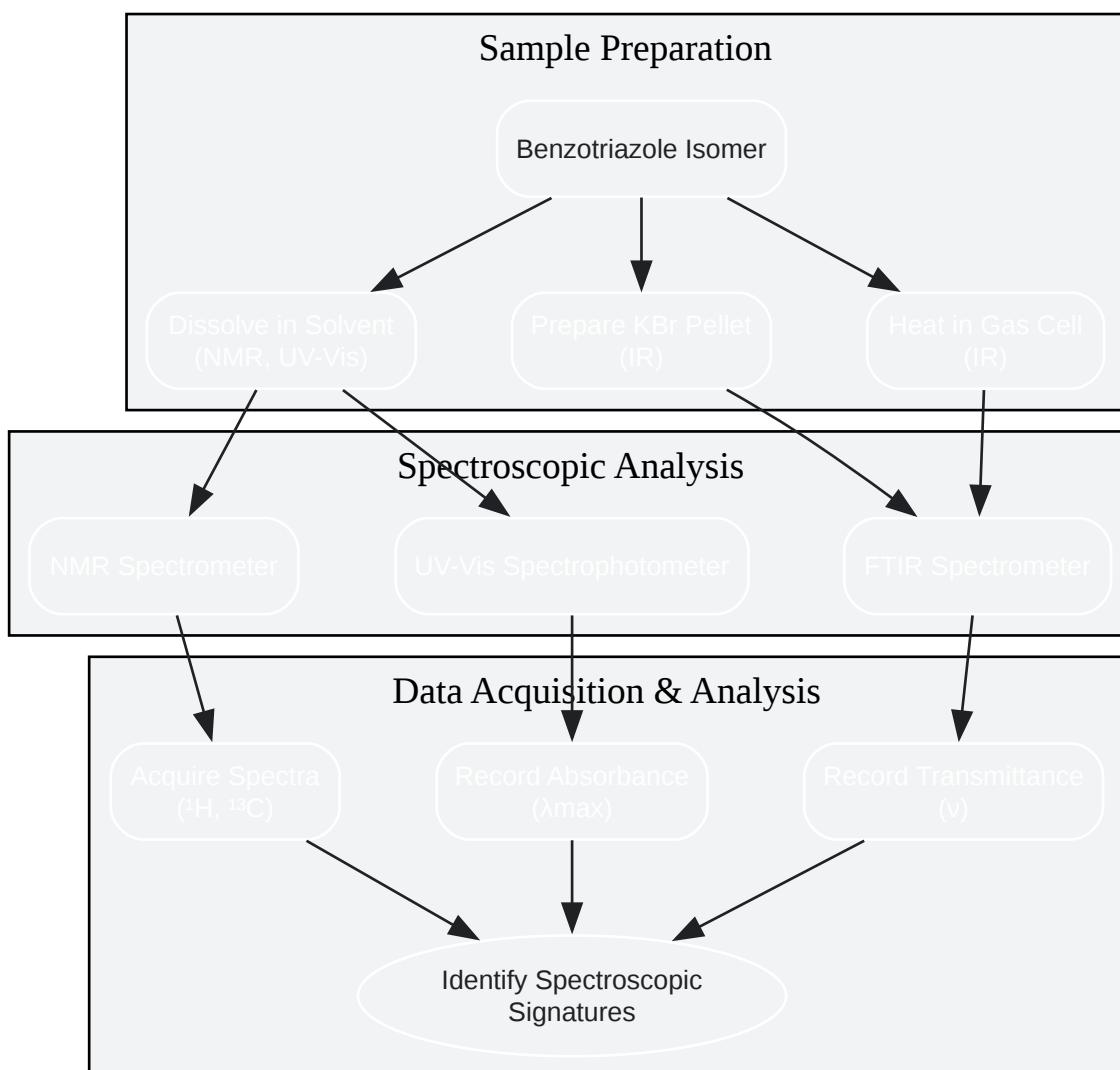
internal standard (e.g., TMS).

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the benzotriazole sample in a UV-transparent solvent (e.g., ethanol, methanol, water). A series of standard solutions of known concentrations should be prepared for quantitative analysis.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). For quantitative studies, a calibration curve of absorbance versus concentration can be constructed.

IR Spectroscopy

- Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For gas-phase analysis, the sample is heated in a gas cell to obtain a sufficient vapor pressure.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic vibrational frequencies, paying close attention to the N-H stretching region.



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General experimental workflow for spectroscopic analysis.

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